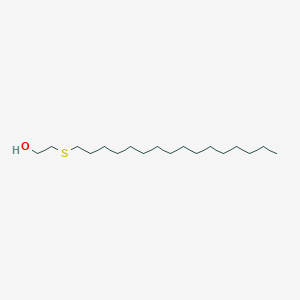
2-(trimethylstannyl)thiazole
Overview
Description
2-(trimethylstannyl)thiazole is an organotin compound that features a thiazole ring substituted with a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trimethylstannyl)thiazole typically involves the reaction of a thiazole derivative with a trimethylstannylating agent. One common method is the reaction of 2-bromo-1,3-thiazole with trimethylstannyl lithium (Me3SnLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
2-Bromo-1,3-thiazole+Me3SnLi→this compound+LiBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(trimethylstannyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or organometallic compounds can be used under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Stille coupling, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a halogenated thiazole derivative, while oxidation can produce various oxidized thiazole compounds.
Scientific Research Applications
2-(trimethylstannyl)thiazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a precursor in the synthesis of biologically active compounds for medicinal chemistry research.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(trimethylstannyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions or as a reactive site in coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)-1,3-thiazole
- 2-(Trimethylgermyl)-1,3-thiazole
- 2-(Trimethylplumbyl)-1,3-thiazole
Uniqueness
2-(trimethylstannyl)thiazole is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon, germanium, and lead analogs. The tin atom in the trimethylstannyl group provides different electronic and steric properties, making it suitable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
86108-58-9 |
|---|---|
Molecular Formula |
C6H11NSSn |
Molecular Weight |
247.94 g/mol |
IUPAC Name |
trimethyl(1,3-thiazol-2-yl)stannane |
InChI |
InChI=1S/C3H2NS.3CH3.Sn/c1-2-5-3-4-1;;;;/h1-2H;3*1H3; |
InChI Key |
DZJXLMSJAUYLCS-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=NC=CS1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Pyrrole-2-carbonitrile, 1-[4-(bromomethyl)phenyl]-](/img/structure/B8744674.png)

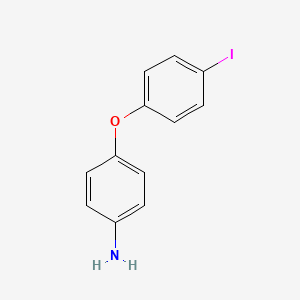
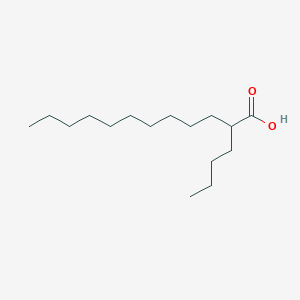
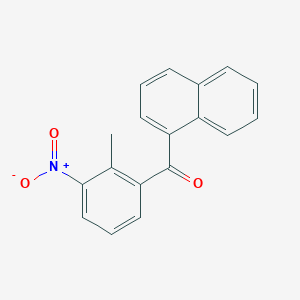

![2-[(3-methoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone](/img/structure/B8744725.png)
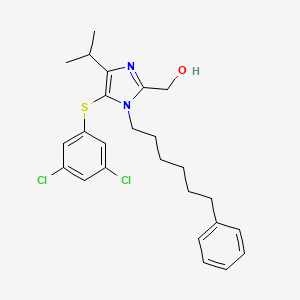
![2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN](/img/structure/B8744733.png)
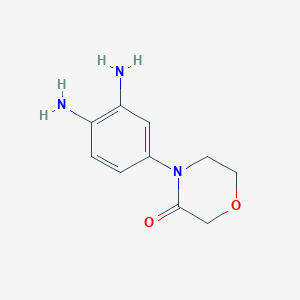
![1-Butanone, 1-[1,1'-biphenyl]-4-yl-4-chloro-](/img/structure/B8744741.png)

![4-[(Diethylamino)methyl]aniline dihydrochloride](/img/structure/B8744755.png)
